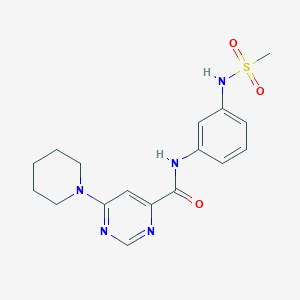![molecular formula C13H14N4S B2716680 5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 497060-51-2](/img/structure/B2716680.png)
5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid to form the intermediate 3-amino-[1,2,4]-triazino[5,6-b]indole . This intermediate can then be further reacted with various reagents such as aldehydes, ethyl chloroformate, and triethyl orthoformate to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with biological molecules makes it useful for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the death of the microbial cells.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-[1,2,4]-triazino[5,6-b]indole
- 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 1H-[1,2,4]triazolo[5’,1’:3,4][1,2,4]triazino[5,6-b]indole
Uniqueness
5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. The presence of the methylsulfanyl group, in particular, enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
5,6,8-trimethyl-3-methylsulfanyl-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-7-5-8(2)11-9(6-7)10-12(17(11)3)14-13(18-4)16-15-10/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQMHPCFXOBJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(N2C)N=C(N=N3)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
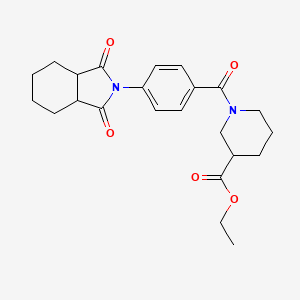
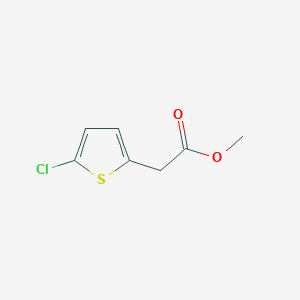

![5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2716604.png)
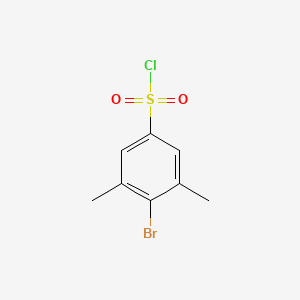
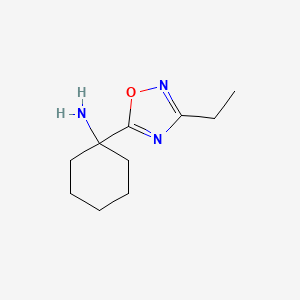
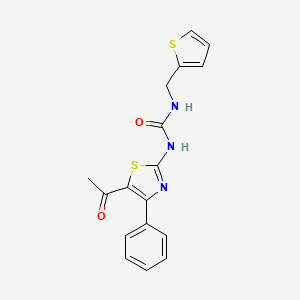
![tert-butyl 4-[4-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B2716611.png)
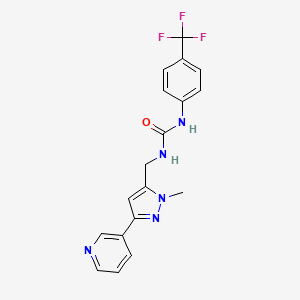
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methoxybenzamide](/img/structure/B2716615.png)
![Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2716617.png)
![N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2716618.png)
![N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}ethanediamide](/img/structure/B2716619.png)
